(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine
Overview
Description
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine, also known as MPTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTQ is a member of the quinoline-based compounds and is synthesized through a multi-step process involving the use of various reagents and catalysts.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has also been found to reduce oxidative stress and protect against cell death induced by oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is its potential applications in the field of medicinal chemistry. It has shown promising results in various preclinical studies and may have therapeutic potential for the treatment of various diseases. However, one of the limitations of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is its complex synthesis method, which may limit its scalability for large-scale production. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine.
Future Directions
There are several future directions for the research on (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine. One direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of new drugs for the treatment of various diseases. Another direction is to explore its potential as a neuroprotective agent and its ability to protect against oxidative stress-induced cell death. In addition, further studies are needed to fully understand the mechanism of action of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine and its potential side effects.
Scientific Research Applications
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has shown potential applications in the field of medicinal chemistry due to its ability to interact with various biological targets. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
properties
IUPAC Name |
2-methoxy-N-[(3-methylthiophen-2-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-10-23-19(15)14-21(8-9-22-2)13-16-11-17-5-3-4-6-18(17)20-12-16/h3-7,10-12H,8-9,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWZABCIHJAFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCOC)CC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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